molecular formula C35H43N5O5 B10853764 Tyr-Pro-Tmp-Phe-NH

Tyr-Pro-Tmp-Phe-NH

Cat. No.: B10853764
M. Wt: 613.7 g/mol
InChI Key: KFLSQRYJYCLKBS-ORYMTKCHSA-N
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Preparation Methods

Endomorphin-1 can be synthesized using a combination of enzymatic and chemical methods. One efficient method involves the use of organic solvent-stable proteases. The synthesis begins with the preparation of peptide Boc-Trp-Phe-NH using the solvent-stable protease WQ9-2 in a methanol medium. This is followed by the removal of the Boc group with trifluoroacetic acid to generate Trp-Phe-NH. Boc-Tyr-Pro-OH is synthesized chemically using the mixed carbonic anhydride method. The tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH is then synthesized using another organic solvent-tolerant protease, PT121, in an organic-aqueous biphasic system. Finally, the Boc group is removed to obtain endomorphin-1 with high purity .

Chemical Reactions Analysis

Endomorphin-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid for deprotection and organic solvent-stable proteases for peptide bond formation. The major products formed from these reactions include intermediate peptides such as Boc-Trp-Phe-NH and Boc-Tyr-Pro-Trp-Phe-NH, which are eventually converted to endomorphin-1 .

Scientific Research Applications

Endomorphin-1 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying peptide synthesis and enzymatic reactions. In biology, it is used to investigate the role of endogenous opioid peptides in physiological processes such as pain perception and stress responses. In medicine, endomorphin-1 is studied for its potential therapeutic applications as an analgesic with fewer side effects compared to traditional opioids. Additionally, it has applications in the pharmaceutical industry for the development of new pain management drugs .

Mechanism of Action

Endomorphin-1 exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This results in the inhibition of neurotransmitter release and modulation of pain signals. The molecular targets involved in this pathway include the μ-opioid receptor and various downstream signaling molecules .

Comparison with Similar Compounds

Endomorphin-1 is similar to endomorphin-2 (Tyr-Pro-Phe-Phe-NH), another endogenous opioid peptide. Both peptides exhibit high affinity and selectivity for the μ-opioid receptor. endomorphin-1 has a different amino acid sequence, which may result in variations in their physiological effects and receptor binding properties. Other similar compounds include morphine and other opioid peptides that target the μ-opioid receptor .

Properties

Molecular Formula

C35H43N5O5

Molecular Weight

613.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H43N5O5/c1-21-16-22(2)27(23(3)17-21)20-30(33(43)38-29(32(37)42)19-24-8-5-4-6-9-24)39-34(44)31-10-7-15-40(31)35(45)28(36)18-25-11-13-26(41)14-12-25/h4-6,8-9,11-14,16-17,28-31,41H,7,10,15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1

InChI Key

KFLSQRYJYCLKBS-ORYMTKCHSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C

Origin of Product

United States

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